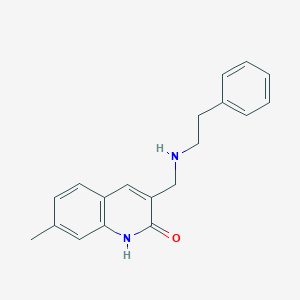

7-Methyl-3-(phenethylamino-methyl)-1H-quinolin-2-one

Description

7-Methyl-3-(phenethylamino-methyl)-1H-quinolin-2-one (CAS: 919022-89-2) is a quinolin-2-one derivative with a molecular formula of C₁₉H₂₀N₂O and a molecular weight of 292.37 g/mol . The compound features a 7-methyl group on the quinoline core and a phenethylaminomethyl substituent at the 3-position.

Properties

IUPAC Name |

7-methyl-3-[(2-phenylethylamino)methyl]-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O/c1-14-7-8-16-12-17(19(22)21-18(16)11-14)13-20-10-9-15-5-3-2-4-6-15/h2-8,11-12,20H,9-10,13H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLOGZROSNZQJEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C(=O)N2)CNCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-3-(phenethylamino-methyl)-1H-quinolin-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-methylquinolin-2-one with phenethylamine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-3-(phenethylamino-methyl)-1H-quinolin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity :

- Research indicates that quinoline derivatives, including 7-Methyl-3-(phenethylamino-methyl)-1H-quinolin-2-one, exhibit anticancer properties. Studies have shown that modifications in the quinoline structure can enhance cytotoxicity against various cancer cell lines, suggesting a pathway for developing new anticancer drugs .

- Neurological Effects :

- Antimicrobial Properties :

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of quinoline showed significant inhibition of tumor growth in vitro and in vivo models. The compound was tested against several cancer types, including breast and prostate cancer, showing promising results in reducing cell viability and inducing apoptosis .

Case Study 2: Neuropharmacology

In another research project, the effects of quinoline derivatives on serotonin receptors were examined. The findings indicated that certain modifications could enhance receptor binding affinity, leading to increased antidepressant-like effects in animal models .

Table of Comparative Efficacy

Mechanism of Action

The mechanism of action of 7-Methyl-3-(phenethylamino-methyl)-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Structural and Functional Differences

Compounds with electron-withdrawing groups (e.g., EMNQ2O’s nitrobenzylidene) exhibit corrosion inhibition properties due to enhanced adsorption on metal surfaces , whereas the target compound’s neutral phenethyl group may lack this reactivity.

Positional Isomerism: Substituent placement significantly impacts function. For instance, 7-[(3-(methylamino)methyl)phenoxy)methyl]quinolin-2-amine (Compound 9) shows neuron inhibition, likely due to its phenoxy-methylamino side chain facilitating interactions with neuronal receptors . In contrast, the target compound’s phenethylaminomethyl group may favor different binding modes.

Solubility and Salt Forms: Several analogs (e.g., Compounds 9–11 in ) are synthesized as dihydrochloride salts, improving aqueous solubility for pharmacological use .

For example, EMNQ2O required condensation of 4-nitrobenzaldehyde with a quinolin-2-one precursor , while Compound 9 involved palladium-catalyzed coupling .

Biological Activity

7-Methyl-3-(phenethylamino-methyl)-1H-quinolin-2-one is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. Quinoline derivatives are known for their potential in medicinal chemistry, particularly in the development of antimicrobial, anticancer, and neuroprotective agents. This article aims to summarize the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a quinoline core with a methyl group at the 7-position and a phenethylamino substituent at the 3-position. This unique configuration may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing promising results in multiple areas:

Antimicrobial Activity

Quinoline derivatives have been reported to exhibit significant antimicrobial properties. For instance, related compounds have shown activity against Gram-positive bacteria and mycobacteria, including Mycobacterium tuberculosis . The mechanism often involves interference with bacterial ATP synthase, leading to cell death.

Anticancer Activity

Research indicates that quinoline-based compounds can act as effective anticancer agents. For example, modifications of the quinoline structure have resulted in derivatives that display potent activity against various cancer cell lines, including leukemia and colon cancer . The IC50 values for some derivatives were reported below 0.3 µM, suggesting high efficacy .

Neuroprotective Effects

Quinoline derivatives are also being investigated for their neuroprotective properties. Studies suggest that they may inhibit neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases .

Table 1: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against M. tuberculosis | |

| Anticancer | IC50 < 0.3 µM against leukemia | |

| Neuroprotective | Inhibits neuroinflammation |

Case Study: Anticancer Activity

In a study evaluating various quinoline derivatives, this compound was tested against several cancer cell lines. The results demonstrated that this compound significantly inhibited cell proliferation in leukemia cells with an IC50 value comparable to established anticancer drugs like imatinib. The study highlighted the potential of this compound as a lead molecule for further development in cancer therapy .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Activity : Quinoline compounds often inhibit key enzymes involved in cellular metabolism and proliferation.

- Induction of Apoptosis : Many studies suggest that these compounds can trigger apoptosis in cancer cells through various signaling pathways.

- Antioxidant Properties : Some derivatives exhibit antioxidant effects that may protect neuronal cells from damage.

Q & A

Basic: What are the optimal synthetic methodologies for 7-Methyl-3-(phenethylamino-methyl)-1H-quinolin-2-one?

Answer:

The synthesis of quinolin-2-one derivatives often employs multi-step protocols. For example:

- Microwave-assisted InCl3 catalysis : A one-pot, three-component reaction using InCl₃ (10 mol%) under microwave irradiation in ethanol yields substituted 1H-quinolin-2-ones efficiently (85–92% yield, 10–15 min reaction time). This method avoids harsh conditions and enables recyclability of the catalyst .

- Stepwise functionalization : Bromide intermediates (e.g., compound 26 in ) react with phenethylamine derivatives under microwave heating, followed by deprotection (e.g., K₂CO₃) and purification via column chromatography .

Key considerations : Optimize solvent polarity, catalyst loading, and reaction time to minimize byproducts.

Basic: How is this compound characterized spectroscopically?

Answer:

Structural confirmation relies on:

- ¹H/¹³C-NMR : Aromatic protons (δ 6.5–8.5 ppm), methyl groups (δ 2.1–2.5 ppm), and carbonyl signals (δ 165–175 ppm) are critical. For example, reports distinct shifts for phenethylamino-methyl groups (δ 3.8–4.2 ppm, -CH₂-N-) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., ESI-MS m/z 323.18 for a related compound in ) .

- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond angles and torsional strain .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Answer:

Contradictions often arise from overlapping signals or regioisomeric ambiguity. Strategies include:

- 2D NMR (COSY, HSQC, HMBC) : Correlate proton-proton and proton-carbon couplings to assign substituent positions (e.g., distinguishing C-3 vs. C-4 substitution in quinolin-2-ones) .

- Comparative analysis : Benchmark experimental data against synthesized analogs (e.g., lists derivatives with nitro, hydroxyl, and methoxy groups, providing reference shifts) .

- Computational modeling : DFT calculations predict NMR chemical shifts or optimize geometry for crystallographic refinement .

Advanced: What is the impact of substituents on the biological activity of quinolin-2-one derivatives?

Answer:

Substituents modulate pharmacokinetics and target binding:

- Phenethylamino-methyl group : Enhances lipophilicity and potential CNS penetration, as seen in related compounds targeting neurodegenerative diseases (e.g., ’s benzo[b]thiophen-4-ylpiperazine derivative) .

- Electron-withdrawing groups (e.g., nitro) : Increase electrophilicity, potentially enhancing receptor affinity. shows nitro-substituted derivatives with distinct bioactivity profiles .

Methodological note : Use SAR studies with systematic substitution (e.g., methyl, halogen, aryl) and assay binding/activity (e.g., enzyme inhibition, cell viability).

Advanced: How do catalytic systems (e.g., InCl3) influence the efficiency of quinolin-2-one synthesis?

Answer:

InCl₃ offers advantages over classical methods:

- Atom economy : Facilitates one-pot synthesis via Lewis acid-mediated cyclization (vs. multi-step protocols requiring harsh reagents) .

- Recyclability : reports >90% catalyst recovery after three cycles, reducing waste .

Limitations : Moisture sensitivity of InCl₃ requires anhydrous conditions. Compare with alternative catalysts (e.g., FeCl₃, CuI) for cost and environmental impact.

Advanced: What experimental parameters are critical in optimizing multi-component reactions (MCRs) for quinolin-2-ones?

Answer:

Key factors include:

- Solvent selection : Ethanol (polar protic) enhances solubility of coumarin and hydrazine precursors in ’s MCR .

- Temperature control : Microwave irradiation accelerates reaction kinetics (e.g., 15 min vs. 24 hr conventional heating) .

- Stoichiometry : Balance molar ratios of isatin, hydrazine, and coumarin to avoid intermediate precipitation .

Validation : Monitor reaction progress via TLC/HPLC and optimize using Design of Experiments (DoE).

Advanced: How can crystallography address challenges in confirming the stereochemistry of quinolin-2-one derivatives?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.